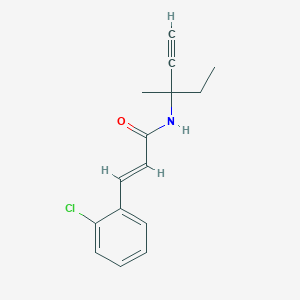![molecular formula C27H28N2O5 B11090674 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate](/img/structure/B11090674.png)
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of 4-nitrobenzyl chloride: This can be achieved by nitration of benzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.
Preparation of N-[(4-tert-butylphenyl)carbonyl]phenylalanine: This involves the protection of the amino group of phenylalanine followed by acylation with 4-tert-butylbenzoyl chloride.
Coupling Reaction: The final step involves the coupling of 4-nitrobenzyl chloride with N-[(4-tert-butylphenyl)carbonyl]phenylalanine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: 4-aminobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: 4-nitrobenzyl alcohol and N-[(4-tert-butylphenyl)carbonyl]phenylalanine.
Scientific Research Applications
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes or receptors. The ester linkage can be hydrolyzed to release the active components, which can then exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylphenyl 4-nitrobenzyl ether
- 4-nitrobenzyl N-(tert-butoxycarbonyl)tyrosinate
- 4-tert-butylphenyl 4-nitrobenzoate
Uniqueness
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C27H28N2O5/c1-27(2,3)22-13-11-21(12-14-22)25(30)28-24(17-19-7-5-4-6-8-19)26(31)34-18-20-9-15-23(16-10-20)29(32)33/h4-16,24H,17-18H2,1-3H3,(H,28,30) |
InChI Key |
BECAVDLQJVZONH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11090598.png)
![6-Amino-4-(4-ethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11090600.png)
![N-(3-acetylphenyl)-2-[(5-nitro-2H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11090605.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11090610.png)
![Methyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11090616.png)
![6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090632.png)
![7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B11090637.png)

![[4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11090650.png)
![N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11090658.png)
![4-[(2-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B11090668.png)
![3-[(6-Bromo-3-butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11090680.png)
![4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11090682.png)
